5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research . The structure of this compound includes a benzimidazole fused with a quinazoline ring, along with an ethyl group and a thiophene ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
5-Ethyl-6-(3-thienyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications in oncology.
Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
845629-97-2 |
---|---|
Molecular Formula |
C20H17N3S |
Molecular Weight |
331.4g/mol |
IUPAC Name |
5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H17N3S/c1-2-22-17-9-5-3-7-15(17)19-21-16-8-4-6-10-18(16)23(19)20(22)14-11-12-24-13-14/h3-13,20H,2H2,1H3 |
InChI Key |
IWXYHGHYUJJFOK-UHFFFAOYSA-N |
SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5 |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CSC=C5 |
Origin of Product |
United States |
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